molecular formula C18H16N2O2 B14433772 3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole CAS No. 76099-32-6

3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole

Cat. No.: B14433772
CAS No.: 76099-32-6
M. Wt: 292.3 g/mol
InChI Key: GUNXFMHQOJAAJC-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with an epoxide in the presence of a catalyst can lead to the formation of the desired oxazocine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of high-pressure reactors can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride
  • 1,5,6,7-Tetrahydro-4H-indol-4-one
  • 6-carbamoyl-5-phenyl-2,3,5,6-tetrahydro-1H-indole

Uniqueness

3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole stands out due to its unique combination of oxazocine and benzimidazole rings, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

76099-32-6

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

1-phenyl-15,16-dioxa-3,10-diazatetracyclo[11.2.1.02,10.04,9]hexadeca-2,4,6,8-tetraene

InChI

InChI=1S/C18H16N2O2/c1-2-6-13(7-3-1)18-17-19-15-8-4-5-9-16(15)20(17)11-10-14(22-18)12-21-18/h1-9,14H,10-12H2

InChI Key

GUNXFMHQOJAAJC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2C4(OCC1O4)C5=CC=CC=C5

Origin of Product

United States

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